molecular formula C9H17NO2S B13212345 Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate

Cat. No.: B13212345
M. Wt: 203.30 g/mol
InChI Key: XQPBYZVSLIKSAR-UHFFFAOYSA-N
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Description

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate is an organic compound with the molecular formula C10H19NO2S It is a derivative of propanoic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate typically involves the reaction of pyrrolidine with methyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the pyrrolidine ring attacks the electrophilic carbon of the methyl 3-bromopropanoate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The sulfur atom can also participate in redox reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(pyrrolidin-2-yl)methyl]sulfanyl}propanoate is unique due to the presence of both a pyrrolidine ring and a sulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

methyl 3-(pyrrolidin-2-ylmethylsulfanyl)propanoate

InChI

InChI=1S/C9H17NO2S/c1-12-9(11)4-6-13-7-8-3-2-5-10-8/h8,10H,2-7H2,1H3

InChI Key

XQPBYZVSLIKSAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSCC1CCCN1

Origin of Product

United States

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